N-(4-propoxybenzyl)tryptophan

Description

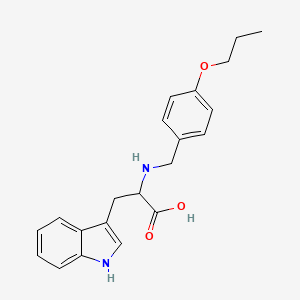

N-(4-Propoxybenzyl)tryptophan is a synthetic tryptophan derivative characterized by a 4-propoxybenzyl group attached to the amino nitrogen of the tryptophan backbone. Tryptophan, an essential amino acid, serves as a precursor for serotonin and melatonin biosynthesis and plays roles in immune regulation via indoleamine 2,3-dioxygenase (IDO)-mediated catabolism . The substitution of the 4-propoxybenzyl moiety introduces structural modifications that may alter its physicochemical properties, bioavailability, and biological activity compared to unmodified tryptophan or related derivatives.

Properties

Molecular Formula |

C21H24N2O3 |

|---|---|

Molecular Weight |

352.434 |

IUPAC Name |

3-(1H-indol-3-yl)-2-[(4-propoxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C21H24N2O3/c1-2-11-26-17-9-7-15(8-10-17)13-22-20(21(24)25)12-16-14-23-19-6-4-3-5-18(16)19/h3-10,14,20,22-23H,2,11-13H2,1H3,(H,24,25) |

InChI Key |

AXYLGDRYALPNLZ-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Methoxybenzyl)tryptophan ()

- Structure : Features a 4-methoxybenzyl group instead of 4-propoxybenzyl.

- Key Differences : The methoxy group (OCH₃) has shorter chain length and lower lipophilicity compared to the propoxy group (OCH₂CH₂CH₃).

- Implications : Increased lipophilicity in N-(4-propoxybenzyl)tryptophan may enhance membrane permeability and metabolic stability, though this requires experimental validation.

N-Phenethylpiperidine Oxalate (AC 927; )

- Structure : Contains a phenethyl-piperidine core instead of a tryptophan backbone.

- Key Differences : AC 927 is a σ-receptor ligand, whereas this compound’s indole ring may target IDO or serotonin pathways.

- Pharmacological Relevance : AC 927’s affinity for σ-receptors suggests divergent mechanisms compared to tryptophan derivatives, which are more likely to modulate neurotransmitter or immune pathways .

Benzyl-Substituted Compounds with Pharmacological Activity

Protonitazene ()

- Structure : Contains a 4-propoxybenzyl group attached to a benzimidazole core (N,N-diethyl-2-[5-nitro-2-(4-propoxybenzyl)-1H-benzimidazol-1-yl]ethanamine).

- Key Differences : Protonitazene’s benzimidazole scaffold and nitro group confer opioid receptor activity, while this compound’s indole ring suggests distinct targets (e.g., IDO or 5-HT receptors).

- Regulatory Status: Protonitazene is a Schedule I controlled substance due to hallucinogenic and analgesic properties, highlighting the critical impact of core structure on biological activity .

Immunomodulatory Tryptophan Derivatives

IDO Pathway Modulators ()

- Role of Tryptophan Catabolism : IDO catalyzes tryptophan degradation to kynurenines, suppressing T-cell activity and enabling fetal tolerance during pregnancy.

- Comparison: this compound may interfere with IDO activity by acting as a substrate analog, similar to 1-methyl-tryptophan (a known IDO inhibitor). However, the bulky 4-propoxybenzyl group could sterically hinder enzyme binding compared to smaller derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.